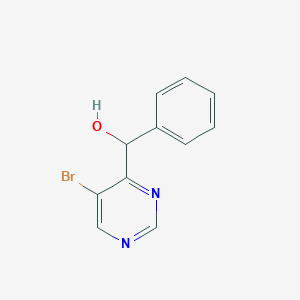

(5-Bromopyrimidin-4-yl)(phenyl)methanol

Description

(5-Bromopyrimidin-4-yl)(phenyl)methanol is a brominated pyrimidine derivative featuring a phenyl group at position 4 and a hydroxymethyl (-CH₂OH) group attached to the pyrimidine ring. Its molecular formula is C₁₁H₉BrN₂O, with a molecular weight of 281.11 g/mol. The bromine atom at position 5 and the phenyl group at position 4 contribute to its unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications .

Pyrimidine derivatives are widely studied for their roles in drug design, agrochemicals, and organic synthesis. The bromine atom enhances reactivity in cross-coupling reactions, while the hydroxymethyl group offers a site for further functionalization .

Propriétés

Numéro CAS |

69927-45-3 |

|---|---|

Formule moléculaire |

C11H9BrN2O |

Poids moléculaire |

265.11 g/mol |

Nom IUPAC |

(5-bromopyrimidin-4-yl)-phenylmethanol |

InChI |

InChI=1S/C11H9BrN2O/c12-9-6-13-7-14-10(9)11(15)8-4-2-1-3-5-8/h1-7,11,15H |

Clé InChI |

WRVVXXKPLKYPLY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=NC=NC=C2Br)O |

SMILES canonique |

C1=CC=C(C=C1)C(C2=NC=NC=C2Br)O |

Origine du produit |

United States |

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of (5-Bromopyrimidin-4-yl)(phenyl)methanol typically involves the reaction of 5-bromopyrimidine derivatives with phenylmethanol under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. For instance, studies have shown that variations in substituents on the pyrimidine ring can influence the yield and biological activity of the resulting compounds .

Antimicrobial Properties

One of the prominent applications of this compound is its antimicrobial activity. Research indicates that derivatives of this compound exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In comparative studies, these compounds demonstrated higher antibacterial potency than standard antibiotics like Imipenem and Nalidixic acid .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has shown considerable anti-inflammatory activity. In vitro assays have revealed that it can inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. The compound's mechanism of action may involve the modulation of cytokine production and inhibition of inflammatory mediators .

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida albicans. Studies have reported that it can effectively inhibit fungal growth, suggesting its potential use in treating fungal infections .

Case Study 1: Antibacterial Activity Evaluation

A study conducted by Abdel-Rahman et al. evaluated the antibacterial activity of various synthesized pyrimidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined, showing that this compound had an MIC as low as 1 µg/mL against Bacillus anthracis, indicating potent antibacterial efficacy .

Case Study 2: Anti-inflammatory Mechanism Investigation

Another research effort focused on understanding the anti-inflammatory mechanisms of this compound. The study utilized cellular models to assess the compound's impact on pro-inflammatory cytokine release. Results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with this compound, supporting its potential as an anti-inflammatory agent .

Potential Applications in Drug Development

Given its broad spectrum of biological activities, this compound holds promise for various therapeutic applications:

- Antibacterial Agents : Development of new antibiotics targeting resistant bacterial strains.

- Anti-inflammatory Drugs : Formulation of treatments for chronic inflammatory diseases.

- Antifungal Treatments : Creation of novel antifungal agents for systemic infections.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Properties

Key Observations :

- Substituent Position : The position of the bromine atom (e.g., 5 vs. 2 in [14]) significantly impacts reactivity. Bromine at position 5 favors nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects stabilizing the transition state .

- Functional Group Diversity : The hydroxymethyl group in the target compound contrasts with the methylthio (-SMe) group in [15], altering solubility and hydrogen-bonding capacity.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

- Bromine vs.

Méthodes De Préparation

Nucleophilic Substitution and Grignard Addition

A two-step approach involves the synthesis of 4-chloro-5-bromopyrimidine followed by phenyl group introduction via Grignard addition:

- Bromination and Chlorination : Starting with 4-hydroxypyrimidine, bromination at position 5 using PBr₃ or N-bromosuccinimide (NBS) yields 5-bromo-4-hydroxypyrimidine. Subsequent treatment with POCl₃ introduces chlorine at position 4, forming 4-chloro-5-bromopyrimidine.

- Grignard Reaction : Reaction of 4-chloro-5-bromopyrimidine with phenylmagnesium bromide in anhydrous tetrahydrofuran (THF) at −78°C generates this compound after acidic workup. This method achieves moderate yields (45–60%) but requires strict temperature control to prevent side reactions.

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | PBr₃, DCM, 0°C | 72% | |

| Grignard Addition | PhMgBr, THF, −78°C | 58% |

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling offers a regioselective route:

- Boronic Acid Preparation : (5-Bromopyrimidin-4-yl)methanol is treated with tert-butyldiphenylsilyl chloride (TBDPSCl) to protect the hydroxyl group. Subsequent borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂ generates the boronic ester.

- Coupling with Phenyl Halides : The boronic ester reacts with iodobenzene under Suzuki conditions ([Pd(PPh₃)₄], Na₂CO₃, ethanol/water) to afford the protected intermediate. Deprotection with tetrabutylammonium fluoride (TBAF) yields the final product.

Optimization Insight :

One-Pot Cyclocondensation

A multi-component reaction constructs the pyrimidine ring with pre-installed substituents:

- Malonate Ester Formation : Methyl 2-(4-bromophenyl)acetate reacts with formamidine acetate in methanol under basic conditions (NaOMe) to form a dihydropyrimidine intermediate.

- Oxidation and Functionalization : Oxidation with MnO₂ introduces the ketone group, followed by bromination at position 5 using HBr/AcOH. Reduction with NaBH₄ selectively yields the secondary alcohol.

Challenges :

- Competing bromination at position 6 necessitates careful stoichiometric control.

- Total yields for this three-step process range from 40–52%.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Grignard Addition | Simple reagents | Low temperature sensitivity | 45–60% |

| Suzuki Coupling | High regioselectivity | Costly catalysts | 65–78% |

| Cyclocondensation | Atom economy | Multi-step purification | 40–52% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.